2-Fluoro-3'-deoxyadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVQISHHKVORII-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432315 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-69-3 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 3 Deoxyadenosine
General Approaches to Fluorinated Nucleoside Synthesis
The synthesis of fluorinated nucleosides can be broadly categorized into two main strategies: divergent and convergent approaches. mdpi.com These methods offer different advantages and are chosen based on the desired final product and the availability of starting materials.
Divergent Strategies via Direct Fluorination of Nucleoside Moieties
Divergent strategies involve the direct introduction of a fluorine atom into a pre-existing nucleoside scaffold. mdpi.comcardiff.ac.uk This approach is often more linear and can be advantageous for retaining the original stereochemistry of the nucleoside. mdpi.com
Direct fluorination can be achieved using various electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). mdpi.comacs.org These reagents are generally easier and safer to handle than nucleophilic sources like hydrogen fluoride. mdpi.com For instance, direct fluorination of purine (B94841) and pyrimidine (B1678525) rings has been successfully accomplished using Selectfluor® in solvents like dimethylformamide (DMF) or a mixture of acetic acid and water. mdpi.com Another method involves the metalation of a nucleoside followed by electrophilic fluorination, which has been used to introduce fluorine at the C8 position of purine nucleosides. acs.org
However, direct fluorination can sometimes suffer from low yields and lack of regioselectivity, especially when multiple reactive sites are present in the nucleoside. mdpi.com The reactivity of the fluorinating agent and the electronic properties of the nucleoside substrate are crucial factors determining the success of this approach. mdpi.com
Convergent Strategies Involving Coupling of Fluorinated Sugar or Nucleobase Precursors
Convergent strategies are often the preferred method for synthesizing fluorinated nucleosides, particularly when direct fluorination is not feasible or gives low yields. mdpi.com This approach involves the synthesis of a fluorinated sugar moiety and a nucleobase precursor separately, followed by their coupling to form the final nucleoside. mdpi.comnih.gov
This method allows for greater flexibility in modifying both the sugar and the base independently. mdpi.com A common technique is the N-glycosylation reaction, where a fluorinated sugar derivative is coupled with a desired nucleobase. mdpi.com While this approach offers versatility, a significant challenge lies in controlling the stereochemistry at the anomeric center (C1' of the sugar), often leading to a mixture of α and β anomers which requires careful separation. mdpi.comnih.gov
The synthesis of the key fluorinated sugar intermediate is a critical step. For example, 2-deoxy-2-fluoro-D-arabinose derivatives are common precursors for many antiviral fluoronucleosides. nih.govsciforum.net These can be synthesized from readily available starting materials like D-glucose through a series of chemical transformations. nih.gov
Specific Synthetic Routes for 2-Fluoro-3'-deoxyadenosine
The synthesis of this compound, a specific fluorinated nucleoside, can be achieved through various methods, including a notable chemoenzymatic approach that leverages the specificity of enzymes to overcome challenges in traditional chemical synthesis. A chemical synthesis starting from adenosine (B11128) has also been reported, which involves a double inversion at the 3'-position to ensure the correct stereochemistry. tandfonline.com Diethylaminosulfur trifluoride (DAST) is a key reagent used in this chemical route to introduce the fluorine atom. tandfonline.comnih.gov
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. oup.com This approach is particularly valuable for nucleoside synthesis as it often provides high regio- and stereoselectivity, which can be difficult to achieve through purely chemical means. oup.comnih.gov
Nucleoside Deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a deoxyribosyl group between different purine or pyrimidine bases. nih.govnih.gov This transglycosylation reaction is a powerful tool for synthesizing various nucleoside analogs. nih.gov NDTs, particularly from species like Lactobacillus leichmannii, are known for their broad substrate specificity towards the acceptor base and for producing only the desired β-anomer, thus avoiding the issue of anomeric mixtures. nih.govresearchgate.net
While wild-type NDTs can have low activity towards unnatural, modified nucleosides like those containing fluorine, molecular evolution techniques such as error-prone PCR have been employed to engineer NDT mutants with significantly enhanced activity and thermal stability for the synthesis of 2'-fluoro-2'-deoxynucleosides. nih.govnih.govoup.comresearchgate.net For example, a mutant NDT (L59Q) showed a 4.4-fold higher activity in converting 2'-fluoro-2'-deoxyuridine (2FDU) to 2'-fluoro-2'-deoxyadenosine (B150665) (2FDA). nih.govresearchgate.net
Purine Nucleoside Phosphorylase (PNP) is another key enzyme utilized in the chemoenzymatic synthesis of purine nucleosides. thieme-connect.comnih.gov PNP catalyzes the reversible phosphorolysis of a purine nucleoside to generate the corresponding purine base and α-D-ribofuranose-1-phosphate (or its deoxy/fluoro-deoxy derivative). nih.gov This reaction can be coupled with the synthesis of a new nucleoside by reacting the generated sugar phosphate (B84403) with a different purine base. nih.gov
A specific chemoenzymatic route for this compound has been developed using recombinant E. coli PNP. thieme-connect.comresearchgate.net In this process, 3'-deoxyinosine (B124312) serves as the donor of the 3-deoxyribose moiety, and 2-fluoroadenine (B1664080) acts as the acceptor base. researchgate.net The reaction proceeds via a transglycosylation mechanism where the 3-deoxy-α-D-ribofuranose-1-phosphate intermediate is formed from the phosphorolysis of 3'-deoxyinosine and then reacts with 2-fluoroadenine to yield this compound. thieme-connect.com One of the challenges with this approach can be the poor solubility of the 2-fluoroadenine base. thieme-connect.com
Chemical Synthesis Approaches
The chemical synthesis of this compound often involves multi-step procedures that require careful control of stereochemistry and the use of protecting groups to achieve the desired product with high purity and yield.
The synthesis of 3'-fluoro-3'-deoxyadenosine (B151260) frequently starts from readily available nucleosides like adenosine, employing a strategy that involves a double inversion of stereochemistry at the 3'-position. tandfonline.com Protecting groups are crucial in these synthetic routes to ensure the selective reaction of specific hydroxyl groups on the sugar moiety.
A common approach begins with the protection of the 2'- and 5'-hydroxyl groups of adenosine. tandfonline.com Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are often utilized for this purpose. tandfonline.com The introduction of the fluorine atom at the 3'-position with the correct stereochemistry is a key step, often accomplished using a fluorinating agent like diethylaminosulfur trifluoride (DAST). tandfonline.comnih.gov For instance, treatment of 2',5'-di-O-tritylated nucleoside analogues with a xylo-configuration with DAST, followed by deprotection, has been a successful method for preparing 3'-fluorinated ribonucleosides. nih.gov
One synthetic route involves the triflate activation of the 3'-hydroxyl group, followed by nucleophilic displacement to invert the configuration. tandfonline.com Subsequent fluorination with DAST introduces the fluorine atom, and the choice of protecting groups can allow for selective deprotection at the 2' and 5' positions for further derivatization. tandfonline.com The yield of the fluorination step can be significantly influenced by the protecting groups used. For example, yields of 25% with TBDMS and 40% with TBDPS (tert-butyldiphenylsilyl) have been reported. tandfonline.com
Another strategy involves the use of pivaloyl protecting groups for the synthesis of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine, a 3'-deoxy derivative, from 3',5'-di-O-pivaloyladenosine. researchgate.net The purification of enzymatically synthesized 2'-fluoro-2'-deoxyadenosine often involves acetylation of the crude product to form a diacetylated derivative, which facilitates the removal of impurities like adenine (B156593), followed by deacetylation with ammonia. google.com
Table 1: Examples of Protecting Groups and Reagents in the Synthesis of Fluorinated Adenosine Derivatives
| Starting Material | Protecting Groups | Key Reagent | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Adenosine | TBDMS, TBDPS | DAST | Protected 3'-Fluoro-3'-deoxyadenosine | 25-40% | tandfonline.com |
| 2',5'-di-O-tritylated xylo-adenosine | Trityl | DAST | 3'-Fluoro-3'-deoxyadenosine | Not specified | nih.gov |
| 3',5'-di-O-pivaloyladenosine | Pivaloyl | DAST | 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine | Not specified | researchgate.net |
The synthesis of alkylated derivatives of 2-fluoro-deoxyadenosine aims to explore the structure-activity relationship and improve the pharmacological properties of the parent compound. Alkylation can occur at various positions, including the N6-position of the adenine base.
A general method for the synthesis of N6-alkylated purine nucleosides involves the introduction of a good leaving group, such as a halogen, at the C6 position of the purine ring, followed by nucleophilic substitution with an appropriate alkylamine. openaccesspub.org For instance, N6-alkylated cladribine (B1669150) (2-chloro-2'-deoxyadenosine) analogues have been synthesized through the selective amination of a 2-chloro-6-fluoropurine nucleoside derivative. openaccesspub.org
In a specific example, the synthesis of a novel alkyl derivative of 2'-fluoro-2'-deoxyadenosine was achieved through a multi-step process that included chlorination and the introduction of an azido (B1232118) group, culminating in the synthesis of an alkylated C-18 2-fluoro deoxyadenosine (B7792050) compound. pnrjournal.com This pathway is reported to be suitable for industrial scale-up with high yield and purity. pnrjournal.com The synthesis of N-aminobenzyl fluoro adenosine has also been described as part of this research. pnrjournal.com
Table 2: Synthesis of an Alkylated 2'-Fluoro-2'-deoxyadenosine Derivative
| Reaction Step | Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Not specified in abstract | N-amniobenzyl fluoro adenosine | Not specified | pnrjournal.com |
| Final Alkylation | Not specified in abstract | Alkylated C-18 2-fluoro deoxyadenosine | 70% | pnrjournal.com |
Polymerase-Directed Synthesis of 2'-Fluoro-Modified Nucleic Acids
The enzymatic incorporation of modified nucleotides into DNA or RNA strands offers a powerful tool for creating nucleic acids with novel properties. Polymerase-directed synthesis allows for the site-specific introduction of modified bases, such as 2'-fluoro-modified nucleotides. oup.com
Several DNA polymerases have been screened for their ability to incorporate 2'-fluoronucleoside triphosphates (2'FdNTPs). nih.gov Thermostable DNA polymerases, including Pfu (exo-), Vent (exo-), Deep Vent (exo-), and UlTma, have been found to incorporate 2'-fluoronucleotides with reasonable efficiency. nih.gov UlTma DNA polymerase, in particular, has been identified as a suitable enzyme for preparing 2'-fluoro modified DNA in both polymerase-directed synthesis and Sanger-type sequencing reactions. oup.com
The resulting 2'-fluoro modified DNA exhibits interesting properties, such as resistance to nuclease digestion by enzymes like lambda exonuclease, RNase, and DNase. oup.com This resistance can be exploited to simplify the purification of the modified nucleic acid by degrading the unmodified primer and template. oup.com
While the direct polymerase-directed synthesis of DNA containing this compound is not extensively detailed in the provided search results, the general methodologies developed for 2'-fluoro modified nucleic acids are applicable. The synthesis of the corresponding this compound triphosphate would be the necessary substrate for such enzymatic incorporation. A chemoenzymatic route for the synthesis of this compound has been reported using a recombinant E. coli purine nucleoside phosphorylase. researchgate.net
Table 3: DNA Polymerases Capable of Incorporating 2'-Fluoronucleotides
| Polymerase | Exonuclease Activity | Reference |
|---|---|---|
| Pfu | exo- | nih.gov |
| Vent | exo- | nih.gov |
| Deep Vent | exo- | nih.gov |
| UlTma | Not specified | oup.comnih.gov |
| KOD Dash | exo- | frontiersin.org |
| KOD | exo- | frontiersin.org |
Design and Synthesis of this compound Analogs and Prodrugs for Enhanced Bioactivity
The design and synthesis of analogs and prodrugs of this compound are aimed at improving its pharmacological profile, including its metabolic stability and cellular uptake.
Analogs of fluorinated deoxyadenosines have been synthesized with various modifications to the sugar moiety and the purine base. For example, carbocyclic derivatives of MK-8591 (4'-ethynyl-2-fluoro-2'-deoxyadenosine) have been explored. nih.gov These analogs are designed to mimic the natural nucleoside structure while offering resistance to enzymatic degradation.
Prodrug strategies are employed to mask polar functional groups, such as the phosphate group, to enhance membrane permeability. The phosphoramidate (B1195095) ProTide approach is a well-established method for delivering nucleoside monophosphates into cells. mdpi.com This strategy has been successfully applied to various nucleoside analogs, including sofosbuvir (B1194449), a phosphoramidate prodrug of a fluorinated uridine (B1682114) analog. mdpi.com The synthesis of phosphoramidate derivatives of 2',3'-dideoxyadenosine (B1670502) has also been reported. cardiff.ac.uk These approaches could be adapted for this compound to improve its bioactivity. The synthesis of phosphoramidate prodrugs of fluorinated deoxyribose has been explored, demonstrating that the introduction of fluorine at the 2-position can increase the stability of the resulting prodrugs.
Biological Activities and Preclinical Therapeutic Potential of 2 Fluoro 3 Deoxyadenosine
Antiviral Efficacy
2-Fluoro-3'-deoxyadenosine, also known as 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), has demonstrated significant antiviral activity across a range of human pathogens in preclinical studies. Its unique chemical structure, which includes a 3'-hydroxyl group, contributes to its potent inhibition of viral replication and its favorable resistance profile.
This compound has shown exceptional potency against both Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2).
Studies have established that this compound is a highly potent inhibitor of wild-type HIV-1 replication, with effective concentrations (EC50) in the picomolar to low nanomolar range. nih.govfsu.edu In direct comparisons, it has been shown to be significantly more potent than several approved nucleoside reverse transcriptase inhibitors (NRTIs) such as tenofovir (B777) disoproxil fumarate (B1241708) (TDF), zidovudine (B1683550) (AZT), and emtricitabine (B123318) (FTC). nih.gov
The compound also exhibits potent activity against HIV-2 isolates. Research indicates that the EC50 values for HIV-2 are, on average, 4.8-fold lower than those observed for HIV-1, suggesting a greater susceptibility of HIV-2 to this compound. nih.gov The mean EC50 for various HIV-1 strains was found to be 2.6 ± 0.6 nM, while for HIV-2 isolates, the mean EC50s were 0.55 ± 0.17 nM and 0.50 ± 0.12 nM for groups A and B, respectively. nih.gov
| Virus | Strain/Isolate | Cell Type | EC50 (nM) |
|---|---|---|---|
| HIV-1 (Group M and O) | Various | - | 2.6 ± 0.6 |
| HIV-2 (Group A) | Various | - | 0.55 ± 0.17 |
| HIV-2 (Group B) | Various | - | 0.50 ± 0.12 |
| HIV-1IIIb | - | MT4 cells | 0.073 |
| HIV-2EHO | - | MT4 cells | 0.098 |
| HIVNL4-3 | - | - | 0.05 |
A significant advantage of this compound is its potent activity against HIV strains that have developed resistance to commonly used antiretroviral drugs. fsu.edu It has been shown to be effective against multi-nucleoside-resistant HIV-2 mutants, with EC50 values remaining in the low nanomolar range (≤ 11 nM). nih.gov
In studies involving HIV-1, viral passaging experiments starting with wild-type or NRTI-resistant strains (including those with K65R, M184V, or multiple thymidine (B127349) analog mutations like D67N/K70R/T215F/K219Q) consistently selected for the M184V mutation in the reverse transcriptase. oklahoma.govwikipedia.org The M184V mutation is a primary determinant of resistance to this compound, conferring an approximately 8-fold increase in resistance. oklahoma.govfda.gov A novel resistance pattern involving the A114S mutation in the background of M184V has been identified, which results in a higher level of resistance (approximately 24-fold). oklahoma.govfda.gov
Notably, HIV-1 mutants with resistance mutations to this compound, such as A114S/M184V, have demonstrated hypersensitivity to tenofovir, being up to 50-fold more sensitive than wild-type HIV-1. oklahoma.govfda.gov This suggests a potential role for this compound in treatment regimens for patients with tenofovir resistance.
| Resistance Mutation(s) | Fold-Change in EC50 (Resistance) | Cross-Resistance/Hypersensitivity |
|---|---|---|
| M184V | ~8-fold | - |
| A114S | ~2-fold | - |
| A114S/M184V | ~24-fold | Up to 50-fold more sensitive to tenofovir |
| K65R | Hypersensitive | - |
| D67N/K70R/T215F/K219Q | Active | - |
The potent antiviral activity and long intracellular half-life of the active metabolite of this compound make it a promising candidate for pre-exposure prophylaxis (PrEP). fsu.edu In preclinical studies using a rhesus macaque model of low-dose intrarectal simian/human immunodeficiency virus (SHIV) challenge, this compound has demonstrated complete protection when administered at clinically relevant doses. fsu.edu These findings support its development for HIV-1 prevention.
Research into the antiviral activity of fluorinated nucleoside analogs has revealed the potent efficacy of a closely related compound, 3'-deoxy-3'-fluoroadenosine, against several emerging flaviviruses. This compound demonstrated a low-micromolar antiviral effect against Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). nih.govnih.gov The antiviral activity was observed in host cell lines of both neural and extraneural origin. nih.gov
For TBEV, the EC50 values ranged from 1.6 ± 0.3 μM to 4.5 ± 1.5 μM depending on the virus strain and cell line. nih.gov Against two different ZIKV strains, the EC50 values were between 4.5 ± 1.4 μM and 4.7 ± 1.3 μM in human brain capillary endothelial cells. nih.gov The compound also significantly inhibited the replication of two WNV strains, with EC50 values ranging from 3.7 ± 1.2 μM to 4.7 ± 1.5 μM. nih.gov
| Virus | Strain | Cell Line | EC50 (µM) |
|---|---|---|---|
| Tick-borne Encephalitis Virus (TBEV) | Hypr | PS | 2.2 ± 0.6 |
| Tick-borne Encephalitis Virus (TBEV) | Neudoerfl | PS | 1.6 ± 0.3 |
| Tick-borne Encephalitis Virus (TBEV) | Hypr | HBCA | 3.1 ± 1.1 |
| Tick-borne Encephalitis Virus (TBEV) | Neudoerfl | HBCA | 4.5 ± 1.5 |
| Zika Virus (ZIKV) | MR-766 | HBCA | 4.7 ± 1.3 |
| Zika Virus (ZIKV) | Paraiba_01 | HBCA | 4.5 ± 1.4 |
| West Nile Virus (WNV) | Eg-101 | PS | 3.7 ± 1.2 |
| West Nile Virus (WNV) | 13-104 | PS | 4.7 ± 1.5 |
| West Nile Virus (WNV) | Eg-101 | HBCA | 4.3 ± 0.3 |
| West Nile Virus (WNV) | 13-104 | HBCA | 4.3 ± 0.6 |
The broad-spectrum potential of fluorinated nucleosides has prompted investigations into their activity against a variety of other viral pathogens.
Hepatitis C Virus (HCV): While numerous fluorinated nucleosides have been developed as anti-HCV agents, with some, like sofosbuvir (B1194449) (a 2'-fluoro-2'-methyluridine prodrug), receiving clinical approval, specific data on the direct activity of this compound against HCV is limited in the available literature. nih.gov The triphosphate form of the related compound 3'-deoxy-3'-fluoroadenosine has been shown to inhibit the HCV NS5B polymerase, though with lower potency than its guanosine (B1672433) counterpart. nih.gov
Epstein-Barr Virus (EBV): Research has identified several nucleoside analogs as potent inhibitors of EBV replication in vitro. However, specific studies detailing the efficacy of this compound against EBV are not readily available in the reviewed literature.
Human Cytomegalovirus (HCMV): Certain 2'-deoxy-2'-fluoro-arabinofuranosyl pyrimidine (B1678525) nucleosides have demonstrated anti-HCMV activity. For instance, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC) has shown potent inhibition of HCMV plaque formation. who.int Specific data on the activity of this compound against HCMV is not extensively documented.
Chikungunya Virus (CHIKV): There is currently no specific antiviral therapy for Chikungunya virus. While various compounds are under investigation, detailed research findings on the efficacy of this compound against CHIKV are not prominently featured in the scientific literature.
Ebola Virus (EBOV): The search for effective treatments for Ebola virus disease is ongoing. Some adenosine (B11128) analogs have been investigated for their anti-Ebola activity. For example, 6'-fluoro-3-deazaneplanocin has shown significant activity against the Zaire strain of Ebola virus with an EC50 of less than 0.36 µM. nih.gov However, specific studies on the direct inhibitory effects of this compound on Ebola virus replication are not widely reported.
Activity against Human Immunodeficiency Virus (HIV)
Anticancer Efficacy
There is a lack of specific information in the reviewed scientific literature concerning the antiproliferative effects of this compound on solid tumor cell lines. Studies on the parent compound, cordycepin (B1669437) (3'-deoxyadenosine), have shown activity in some solid tumor models, but specific data, such as IC50 values for this compound, are not available in the reviewed literature.
The available scientific literature on Gene-Directed Enzyme Prodrug Therapy (GDEPT) involving E. coli purine (B94841) nucleoside phosphorylase (PNP) focuses on the use of 2-fluoro-2'-deoxyadenosine as a prodrug. nih.govnih.govpnptherapeutics.com This compound is a structural isomer of the subject compound of this article. Research indicates that 2-fluoro-2'-deoxyadenosine is an excellent substrate for E. coli PNP, which converts it to the toxic metabolite 2-fluoroadenine (B1664080) within tumor cells expressing the enzyme. nih.govnih.govpnptherapeutics.com However, there is no information available in the reviewed literature regarding the evaluation or application of this compound in this specific GDEPT system.
Antiparasitic Efficacy
This compound, also known as 2-fluorocordycepin, has been identified as a potent and selective trypanocidal agent against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). sci-hub.box The parent compound, cordycepin (3'-deoxyadenosine), is a powerful trypanocide in vitro but is quickly broken down by the enzyme adenosine deaminase (ADA) in vivo, rendering it ineffective. sci-hub.box The addition of a fluorine atom at the 2-position of the adenine (B156593) ring makes this compound resistant to this degradation by ADA while maintaining its potent activity against the parasite. sci-hub.box
Research has shown that this compound is not only effective in laboratory settings but also in animal models of the disease. In mice infected with T. brucei, treatment with this compound resulted in a cure. sci-hub.box This promising in vivo efficacy highlights its potential as a therapeutic candidate for African trypanosomiasis. sci-hub.box The mechanism of its trypanocidal activity involves its transport into the parasite cell through the high-affinity TbAT1/P2 adenosine transporter, followed by phosphorylation by T. b. brucei adenosine kinase, which leads to the disruption of vital cellular processes. sci-hub.box
The table below summarizes the in vitro activity of this compound against different subspecies of Trypanosoma brucei and a mammalian cell line for comparison of selectivity.
| Cell Line/Organism | EC50 (nM) |
| Trypanosoma brucei brucei | 1.8 ± 0.2 |
| Trypanosoma brucei rhodesiense | 1.2 ± 0.1 |
| Human HL-60 cells | 1200 ± 100 |
EC50 (half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Structure Activity Relationships Sar and Conformational Analysis
Impact of Fluorine Substitution on Biological Activity
The incorporation of fluorine into a nucleoside analog is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. mdpi.comacs.org Fluorine's unique characteristics—small size, high electronegativity, and ability to form strong bonds with carbon—allow it to serve as a bioisostere of hydrogen or a hydroxyl group, leading to enhanced metabolic stability, altered enzyme binding, and improved biological activity. mdpi.comnih.govoup.com
The specific position of the fluorine atom on the adenosine (B11128) scaffold is critical in determining the biological effects of the analog.
2-Position (Nucleobase): Placing a fluorine atom at the 2-position of the purine (B94841) base, as in 2-Fluoro-3'-deoxyadenosine, has been shown to be highly advantageous. This modification can significantly enhance antiviral activity. asm.org For instance, 2-Fluorocordycepin (another name for this compound) was developed as a potent and selective trypanocidal agent that is resistant to degradation by adenosine deaminase (ADA), a key metabolic challenge for its parent compound, cordycepin (B1669437). sci-hub.box In other analogs, such as 4'-substituted deoxyadenosines, the presence of a 2-fluoro group also markedly improved antiviral efficacy. asm.org
2'-Position (Sugar): Fluorination at the 2'-position of the sugar ring is known to increase the chemical and enzymatic stability of the glycosidic bond, which connects the sugar to the nucleobase. nih.gov This modification can slow or even halt enzymatic catalysis without significantly altering the nucleoside's original conformation. mdpi.com However, the biological outcome can be unpredictable; in a screen against flaviviruses, nucleosides with a 2'-fluoro modification showed no antiviral activity or were highly toxic. nih.gov
3'-Position (Sugar): A fluorine atom at the 3'-position, as seen in 3'-deoxy-3'-fluoroadenosine, can also confer significant biological activity. This compound demonstrated antiviral effects in the low-micromolar range against several flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus. nih.gov In other series, 3'-fluoro substitutions have been shown to impart potent anti-HIV activity. nih.gov
| Fluorine Position | Observed Effects | Example Compound(s) | Reference(s) |
|---|---|---|---|
| 2-Position (Base) | Enhances antiviral activity; confers resistance to adenosine deaminase (ADA). | This compound | asm.orgsci-hub.box |
| 2'-Position (Sugar) | Increases stability of the glycosidic bond; activity is context-dependent (can be inactive or toxic). | 2'-Deoxy-2'-fluoroadenosine | mdpi.comnih.govnih.gov |
| 3'-Position (Sugar) | Confers potent antiviral activity against flaviviruses and HIV. | 3'-Deoxy-3'-fluoroadenosine | nih.govnih.gov |
The potent biological effects of fluorine substitution stem from its distinct electronic and steric properties.
Electronic Effects: Fluorine is the most electronegative element, creating a strong, polarized carbon-fluorine (C-F) bond. oup.com This high bond strength contributes to the metabolic stability of the molecule by making it resistant to oxidative metabolism. mdpi.comnih.gov The powerful electron-withdrawing nature of fluorine alters the electronic distribution within the molecule, affecting the acidity and basicity (pKa) of nearby functional groups. oup.com This can change the hydrogen bonding patterns between the nucleoside analog and its target enzyme, potentially leading to tighter binding or altered catalytic processing. nih.gov Furthermore, fluorine can act as a hydrogen bond acceptor, mimicking the function of a hydroxyl group in interactions with protein residues. nih.govoup.com This combination of enhanced stability and modified electronic character is crucial for the therapeutic profile of compounds like this compound.
Influence of Sugar Moiety Modifications on Conformation and Bioactivity
Modifications to the deoxyribose sugar ring play a pivotal role in dictating the three-dimensional shape (conformation) of the nucleoside, which in turn governs its interaction with viral polymerases and other enzymes.
The five-membered furanose ring of a nucleoside is not flat but exists in a dynamic equilibrium between two primary puckered conformations: C3'-endo (often called North) and C2'-endo (South). asm.orgvanderbilt.edu This conformational preference has profound biological consequences. Natural DNA predominantly adopts a C2'-endo pucker, which is characteristic of the B-form double helix, whereas RNA favors the C3'-endo pucker found in the A-form helix. glenresearch.com
Crucially, viral enzymes often have a distinct preference for a specific sugar conformation. For example, HIV-1 reverse transcriptase (RT) preferentially binds and incorporates nucleosides with a sugar in the North (C3'-endo) conformation for optimal activity. asm.org Studies on fluorinated nucleoside antibiotics have revealed a strong positive correlation between a C3'-endo conformation and potent biological activity. nih.gov The parent compound of this compound, cordycepin (3'-deoxyadenosine), is known to strongly favor the North conformation. nih.gov The introduction of substituents on the sugar can lock or bias the ring into this biologically preferred shape.
The introduction of substituents at the 4'-position of the deoxyribose ring is a powerful strategy to influence sugar pucker and enhance antiviral activity.
4'-Ethynyl Substitution: The 4'-ethynyl group has the most pronounced effect on sugar conformation, strongly shifting the equilibrium toward the biologically favored North (C3'-endo) pucker. asm.org In deoxyadenosine (B7792050) analogs, a 4'-ethynyl substitution increased the population of the North conformer to 64%, compared to just 23% in the unmodified nucleoside. asm.org The compound 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which combines this sugar modification with the 2-fluoro base modification, is a highly potent inhibitor of HIV-1 RT. asm.org It acts by preventing the translocation of the viral enzyme along the nucleic acid template after it has been incorporated into the growing DNA chain. asm.org Furthermore, 4'-ethynyl deoxyadenosine analogs are incorporated by HIV-1 RT three to four times more efficiently than the corresponding 4'-methyl compounds. asm.org
Other 4' Substitutions: Other groups at the 4'-position, such as cyano, methyl, and ethyl, also bias the sugar pucker toward the North conformation, but to a lesser extent than the ethynyl (B1212043) group. asm.org 4'-azido nucleosides have also been developed and shown to possess potent anti-HIV activity. nih.gov
| 4'-Substituent | % North (C3'-endo) Conformation | Reference(s) |
|---|---|---|
| -H (Unmodified dA) | 23% | asm.org |
| -Ethynyl (-C≡CH) | 64% | asm.org |
| -Cyano (-CN) | 61% | asm.org |
| -Methyl (-CH3) | 43% | asm.org |
| -Ethyl (-CH2CH3) | 39% | asm.org |
Nucleobase Modifications and their Contribution to Therapeutic Profile
Beyond the sugar moiety, modifications to the adenine (B156593) base itself are critical for defining the therapeutic characteristics of this compound. The primary modification in this case, the 2-fluoro substituent, addresses a key liability of the parent compound, cordycepin (3'-deoxyadenosine).
Cordycepin exhibits powerful trypanocidal activity in vitro but is ineffective in vivo because it is rapidly metabolized and inactivated by the enzyme adenosine deaminase (ADA). sci-hub.box The introduction of a fluorine atom at the 2-position of the adenine ring sterically and electronically shields the molecule from recognition and deamination by ADA. nih.govsci-hub.box This greatly enhances the metabolic stability of the compound, allowing it to persist in biological systems and exert its therapeutic effect. This strategy of using a 2-fluoro substituent to block deamination is also employed in other nucleoside drugs, such as fludarabine (B1672870) phosphate (B84403). nih.gov Therefore, the 2-fluoro modification is a crucial design element that transforms an otherwise labile compound into a viable therapeutic candidate by improving its pharmacokinetic profile.
Preclinical Assessment and Translational Considerations
In Vitro Pharmacological Characterization (e.g., EC50, IC50, Selectivity Index)
For a related structural isomer, 3'-deoxy-3'-fluoroadenosine , studies have demonstrated antiviral activity against flaviviruses. For instance, against Tick-borne encephalitis virus (TBEV), it exhibited an EC50 of 4.7 ± 1.5 µM in porcine kidney stable (PS) cells. In the same cell line, its activity against two different strains of Zika virus (ZIKV) was characterized by EC50 values of 1.1 ± 0.1 µM and 1.6 ± 0.2 µM. The selectivity index (SI), which is a ratio of cytotoxicity to antiviral activity (CC50/EC50), is a critical measure of a compound's therapeutic potential.
Interactive Data Table: In Vitro Antiviral Activity of 3'-deoxy-3'-fluoroadenosine
| Virus | Cell Line | EC50 (µM) |
| Tick-borne encephalitis virus (TBEV) | PS | 4.7 ± 1.5 |
| Zika virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 |
| Zika virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 |
Note: Data presented is for the structural isomer 3'-deoxy-3'-fluoroadenosine and not 2-Fluoro-3'-deoxyadenosine.
In Vivo Efficacy Studies in Animal Models
Comprehensive in vivo efficacy studies are essential to validate the therapeutic potential of a drug candidate in a living organism. This involves assessing its performance in relevant animal models of human diseases.
Studies in Humanized Mouse Models of HIV Infection
There is currently no publicly available data from studies investigating the efficacy of this compound in humanized mouse models of HIV infection. Such models are instrumental in evaluating antiretroviral agents as they allow for the study of HIV-1 replication in the context of a human immune system.
Evaluations in Rhesus Macaque Models
Information regarding the evaluation of this compound in rhesus macaque models is not available in the public literature. Rhesus macaques are a critical non-human primate model for studying the pathogenesis of various infectious diseases and for the preclinical testing of vaccines and therapeutics due to their close physiological and immunological similarity to humans.
Assessment in Murine Models of Viral and Parasitic Infections
Specific data on the assessment of this compound in murine models of viral and parasitic infections could not be located in publicly accessible sources. These models are fundamental in early-stage in vivo research to establish proof-of-concept for a compound's efficacy against various pathogens.
Pharmacokinetic and Pharmacodynamic Profiles in Preclinical Species
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, collectively known as its pharmacokinetic profile, is vital for predicting its behavior in humans. The pharmacodynamic profile relates the drug's concentration to its observed effect.
Intracellular Pharmacokinetics and Metabolism Across Species
Detailed information on the intracellular pharmacokinetics and metabolic pathways of this compound in different preclinical species is not currently available. As a nucleoside analog, it is anticipated that its therapeutic activity would be dependent on intracellular conversion to its active triphosphate form. Studies on its uptake, phosphorylation, and the half-life of its active metabolites within target cells across various species are necessary to understand its mechanism of action and to inform dosing strategies for future studies.
Tissue Distribution and Penetration Studies
Currently, there is a lack of specific published data detailing the comprehensive tissue distribution and penetration profile of this compound following systemic administration. Pharmacokinetic studies that would characterize its absorption, distribution, metabolism, and excretion (ADME) properties, including concentrations in various tissues and its ability to cross biological barriers, are not available in the public domain.
Assessment of Potential Host Toxicity and Mitochondrial Interactions
A critical aspect of the preclinical safety evaluation for nucleoside analogs involves assessing their potential for off-target effects, particularly concerning mitochondrial function. This is because human mitochondrial DNA polymerase gamma (Pol γ) can sometimes mistakenly incorporate these analogs, leading to mitochondrial dysfunction.
Interaction with Human Mitochondrial DNA Polymerase Gamma (Pol γ)
There are no specific kinetic data available from published studies that characterize the direct interaction between the triphosphate form of this compound and human mitochondrial DNA polymerase gamma (Pol γ). Research on the closely related compound, 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), has shown it to be a poor substrate for Pol γ. Specifically, Pol γ was found to incorporate EFdA-TP much less efficiently than the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), suggesting a lower potential for mitochondrial toxicity for that specific analog. corevih-bretagne.fr However, equivalent studies for this compound have not been reported.
Evaluation of Mitochondrial DNA Depletion Potential
The potential for this compound to cause mitochondrial DNA (mtDNA) depletion has not been specifically evaluated in published research. The incorporation of certain nucleoside analogs by Pol γ can lead to the termination of mtDNA replication, which, if significant, can result in a reduction of mtDNA content and subsequent mitochondrial dysfunction. nih.gov While this is a known mechanism of toxicity for some nucleoside reverse transcriptase inhibitors (NRTIs), dedicated studies to quantify this effect for this compound are not available.
Comparative Toxicity Profiles with Clinically Approved Nucleoside Analogs
A direct comparative toxicity profile of this compound against clinically approved nucleoside analogs like Zidovudine (B1683550) (AZT) or Tenofovir (B777) is not available in the scientific literature. Such a comparison would require extensive preclinical testing to evaluate various parameters of cellular and mitochondrial toxicity. For context, some approved NRTIs have known mitochondrial liabilities. For example, long-term therapy with Zidovudine has been associated with mitochondrial myopathy. corevih-bretagne.fr The compound 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has been shown to have a favorable cytotoxicity profile and was incorporated by mitochondrial DNA polymerase γ significantly more slowly than dATP, indicating a low potential for mitochondrial toxicity relative to some other NRTIs. corevih-bretagne.frnih.gov However, similar comparative data for this compound is absent.
Future Research Directions and Translational Outlook for 2 Fluoro 3 Deoxyadenosine
Strategies for Overcoming Emerging Drug Resistance Mechanisms
A significant hurdle in the long-term efficacy of antiviral and anticancer agents is the development of drug resistance. For nucleoside analogues like 2-Fluoro-3'-deoxyadenosine, resistance can emerge through mutations in viral enzymes or cellular kinases responsible for the drug's activation.
Future research will likely focus on identifying the specific mutations that confer resistance to this compound. For instance, in the context of HIV, mutations in the reverse transcriptase enzyme are a common mechanism of resistance to nucleoside reverse transcriptase inhibitors (NRTIs). Studies on the related compound 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) have identified the M184V mutation as a primary determinant for resistance. biorxiv.org Understanding the structural and enzymatic consequences of such mutations will be paramount.
Strategies to counteract resistance could include:
Rational drug design: Developing next-generation analogues of this compound that are less susceptible to known resistance mutations.
Combination therapy: Utilizing this compound in conjunction with other drugs that have different mechanisms of action, thereby reducing the likelihood of simultaneous resistance developing.
Development of Novel Formulations and Delivery Systems
Optimizing the delivery of this compound to its target site is crucial for maximizing its therapeutic effect while minimizing potential side effects. Current research in drug delivery offers several promising avenues for nucleoside analogues. scienceopen.com
Novel formulations could be engineered to:
Enhance bioavailability: Improving the absorption and distribution of the compound within the body. scienceopen.com
Enable targeted delivery: Directing the drug specifically to infected cells or tumors, thereby increasing its local concentration and reducing systemic exposure.
Provide controlled release: Developing formulations that release the drug over an extended period, which can improve patient compliance and maintain therapeutic drug levels. scienceopen.com
Examples of such delivery systems include nanotechnology-based formulations like liposomes and nanoparticles, as well as prodrug strategies that enhance cellular uptake and activation. scienceopen.com The development of biological solid formulations could also be explored to improve stability and facilitate different routes of administration. pharmaexcipients.comnih.gov
Exploration of Combination Therapies with Other Antiviral or Anticancer Agents
The use of combination therapies is a cornerstone of modern antiviral and anticancer treatment. asm.org The rationale behind this approach is to achieve synergistic or additive effects, overcome drug resistance, and reduce drug-related toxicities.
Antiviral Combinations: In the context of viral infections, this compound could be combined with other antiretroviral agents that target different stages of the viral life cycle. For instance, in HIV therapy, it could be co-administered with non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, or integrase inhibitors. Studies on the related compound EFdA have shown that its combination with the NNRTI rilpivirine (B1684574) resulted in apparent synergism. asm.orgasm.org
Anticancer Combinations: In oncology, combining this compound with other anticancer agents could enhance tumor cell killing and overcome resistance mechanisms. hidocdr.comexplorationpub.com Potential combination partners could include:
Traditional chemotherapeutic agents: Drugs that induce DNA damage or inhibit cell division.
Targeted therapies: Agents that specifically target cancer-promoting proteins.
Immunotherapies: Drugs that harness the patient's immune system to fight cancer.
The selection of combination partners would be guided by the specific type of cancer and the underlying molecular pathways involved. For example, combining it with drugs that have complementary mechanisms of action could lead to a more potent and durable anti-tumor response. nih.govmdpi.com
Advanced Methodologies for Compound Characterization and Mechanistic Elucidation (e.g., Quantitative Phase Imaging)
A thorough understanding of how this compound interacts with its molecular targets and affects cellular processes is fundamental to its development. Advanced analytical techniques are crucial for this purpose.
Quantitative Phase Imaging (QPI) is a powerful, non-invasive microscopy technique that allows for the label-free quantification of cellular morphology and biomass. wikipedia.orgphiab.comnih.govphasics.com This technology can provide valuable insights into the effects of this compound on cell health, proliferation, and death. nih.gov For instance, QPI has been used to characterize the antiviral and cytotoxic profiles of the related compound 3'-deoxy-3'-fluoroadenosine. nih.gov By monitoring changes in cellular biophysical properties over time, researchers can gain a deeper understanding of the drug's mechanism of action at the single-cell level.
Other advanced methodologies that could be employed include:
Cryo-electron microscopy (Cryo-EM): To visualize the interaction of this compound's active triphosphate form with its target enzymes at atomic resolution.
Mass spectrometry-based proteomics and metabolomics: To identify global changes in protein expression and metabolite levels in response to drug treatment, offering a systems-level view of its effects.
Investigating New Therapeutic Indications and Bioactivity Profiles
While the primary focus may be on its antiviral and anticancer properties, it is essential to explore the broader bioactivity profile of this compound. This could uncover new and unexpected therapeutic applications.
For example, the related compound, 2-Fluorocordycepin (an alternative name for this compound), has been identified as a potent and selective agent against Trypanosoma brucei, the parasite responsible for African sleeping sickness. sci-hub.box This finding suggests a potential application in treating parasitic infections.
Furthermore, studies on 3'-deoxy-3'-fluoroadenosine have demonstrated its broad-spectrum antiviral activity against emerging flaviviruses, including Tick-borne encephalitis virus, Zika virus, and West Nile virus. nih.gov This highlights the potential of fluoro-substituted nucleosides to serve as broad-spectrum antiviral agents. nih.gov Systematic screening of this compound against a wide range of viruses, bacteria, fungi, and parasites could reveal novel therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 2-Fluoro-3'-deoxyadenosine, and how do their yields and purity profiles compare?
- Methodological Answer : Two main approaches exist:
- Enzymatic Biocatalysis : Immobilized 2'-deoxyribosyltransferases (e.g., CtNDTY7F_A9S mutant) enable nucleoside synthesis with enhanced recyclability (7 cycles) and yield (219.3% relative to free enzyme). Production reaches 5.8 ± 0.1 mg per mg immobilized enzyme, with HPLC retention at 22 minutes and HRMS confirmation (m/z 270.1006, 3.33 ppm deviation). Minor impurities like cordycepin (m/z 252.24) and residual 2-fluoroadenine (-53 ppm in ^19F NMR) are observed .
- Chemical Synthesis : Multi-step routes involve trifluoroacetylation, azide reduction, and column chromatography (e.g., 0–1.5% methanol in DCM). While yields are not explicitly reported, these methods require rigorous purification to remove intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is critical:
- HPLC : Retention time (22 min) differentiates the compound from substrates .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular identity (observed m/z 270.1006 vs. theoretical 270.0997) .
- ^19F NMR : Identifies fluorine environment, with distinct shifts for this compound (-73 ppm) vs. 2-fluoroadenine (-53 ppm). Shielding effects in the nucleoside explain the downfield shift .
Q. How does enzyme selection (e.g., extremophilic vs. mesophilic sources) impact biocatalytic efficiency?
- Methodological Answer : Extremophilic enzymes (e.g., Chroococcidiopsis thermalis CtNDT) show superior thermostability and activity under harsh conditions. Immobilized CtNDTY7F_A9S retains >80% activity after 7 cycles, whereas psychrotolerant enzymes (e.g., Bacillus psychrosaccharolyticus BpNDT) may require lower temperatures for optimal function. Covalent immobilization on chitosan beads enhances recyclability and yield by 2.2-fold compared to free enzymes .
Advanced Research Questions
Q. What strategies optimize biocatalytic processes for scalable this compound production?
- Methodological Answer : Key optimizations include:
- Immobilization Techniques : Covalent bonding or encapsulation improves enzyme stability and reusability. For example, chitosan-immobilized CtNDTY7F_A9S increases yield to 5.90 ± 0.46 mg per batch .
- Substrate Engineering : Using adenine analogs with higher solubility reduces reaction heterogeneity.
- Process Monitoring : Real-time HPLC tracking (21–23 min collection window) ensures consistent purity during scale-up .
Q. How can conflicting NMR or HRMS data (e.g., unexpected peaks or shifts) be systematically resolved?
- Methodological Answer : Contradictions arise from:
- Impurity Profiles : Cordycepin (m/z 252.24) in enzymatic synthesis requires post-purification via freeze-drying and column chromatography .
- Shielding Effects : In ^19F NMR, the -73 ppm signal (nucleoside) vs. -53 ppm (free adenine) reflects electronic environments. Quantum mechanical calculations or comparative NMR with reference standards clarify assignments .
Q. What are the thermodynamic implications of this compound’s crystal structure for its stability and activity?
- Methodological Answer : Hirshfeld surface analysis of α-D-2'-deoxyadenosine analogs reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the lattice. Fluorine’s electronegativity may alter packing efficiency, impacting solubility and degradation kinetics. Comparative studies with non-fluorinated analogs are needed .
Q. How do synthetic byproducts differ between enzymatic and chemical routes, and what mitigation strategies exist?
- Methodological Answer :
- Enzymatic Routes : Residual 2-fluoroadenine arises from incomplete transglycosylation. Mitigation includes optimizing reaction time and enzyme:substrate ratios .
- Chemical Routes : Trifluoroacetylated intermediates (e.g., compound 4 in ) require careful deprotection. Silica gel chromatography (2–10% methanol in DCM) removes these .
Q. What computational models predict the anti-trypanosomal activity of this compound?
- Methodological Answer : Molecular docking studies with trypanosomal kinases or polymerases can identify binding affinities. Comparative analysis with FDA-approved nucleoside analogs (e.g., cordycepin) may reveal fluorine’s role in target selectivity .
Data Contradiction Analysis
- Example : The enzymatic route’s higher yield (219.3% ) vs. chemical synthesis’s unreported yields suggests trade-offs between scalability and purity. Researchers must balance enzyme cost, reaction time, and purification needs.
- Resolution : Hybrid approaches (e.g., enzymatic synthesis followed by chemical modification) may leverage both methods’ advantages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
